molecular formula C25H22ClNO3 B588145 Fenvalerate-d5 CAS No. 1246815-00-8

Fenvalerate-d5

Cat. No. B588145
CAS RN: 1246815-00-8
M. Wt: 424.936
InChI Key: NYPJDWWKZLNGGM-YQYLVRRTSA-N
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Description

Fenvalerate-d5 is the deuterium labeled Fenvalerate . Fenvalerate is a potent protein phosphatase 2B (calcineurin) inhibitor with an IC50 of 2-4 nM for PP2B-Aα . It is a pyrethroid ester insecticide and acaricide .


Synthesis Analysis

The synthesis of Fenvalerate-d5 involves replacing all the phenoxy protons with deuterium . Isotope-labeled compounds are increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . The main advantage of using the IDMS technique is because isotope-labeled compounds have nearly the same physical properties as their non-labeled counterpart analog, and thus show identical behavior during the workup and sample preparation process .


Molecular Structure Analysis

The molecular formula of Fenvalerate-d5 is C25H17D5ClNO3 . Its molecular weight is 424.93 . The SMILES string representation of its structure is O=C (OC (C#N)C1=CC (OC2=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C2 [2H])=CC=C1)C (C (C)C)C3=CC=C (Cl)C=C3 .


Physical And Chemical Properties Analysis

Fenvalerate-d5 is a neat substance . It has a molecular weight of 424.93 and a molecular formula of C25H17D5ClNO3 .

Scientific Research Applications

Detection of Fenvalerate Residues in Dark Tea

Fenvalerate-d5 has been used in the development of a rapid detection method for fenvalerate residues in dark tea . This method uses an enzyme-linked immunosorbent assay to detect the residues of fenvalerate in dark tea . Three cell lines that can stably secrete fenvalerate antibodies were obtained, and their sensitivities were 36.6 ng/mL, 24.3 ng/mL, and 21.7 ng/mL, respectively .

Application in Immunological Methods

Immunological methods, a new type of rapid detection technology, can accurately detect target analytes in samples containing complex matrix components . Fenvalerate-d5 has been widely used in pesticide residue detection .

Detection in Complex Matrices

Six dark teas were used to detect the practical application of fenvalerate monoclonal antibodies . The sensitivity IC50 of the anti-fenvalerate McAb in PBS with 30% methanol is 29.12 ng/mL . A latex microsphere immunochromatographic test strip with an LOD of 10.0 ng/mL and an LDR of 18.9–357 ng/mL was preliminarily developed .

Residue Estimation in Bell Pepper Crops

Residue studies were conducted in bell pepper crops to ensure the safe use of fenvalerate, profenofos, and novaluron . The half-lives for fenvalerate were 2.47–2.87 and 2.50–3.03 days on bell pepper under open field conditions .

Dietary Risk Assessment

A dietary risk assessment study indicated that the percentage of acute hazard index (% aHI) was significantly lower than 100, and hazard quotient (HQ) values were below 1, signifying no acute or chronic risk to consumers . These findings underscore the safety of consuming bell peppers treated with fenvalerate, profenofos, and novaluron under the protected and open field conditions .

Gas Chromatography Analysis

Fenvalerate, novaluron, and profenofos residues were estimated on Shimadzu Nexis GC 2030 TQ 8040 NX equipped with MS TQ 8040 NX detector and capillary gas column . This shows the application of Fenvalerate-d5 in gas chromatography analysis.

Mechanism of Action

Target of Action

Fenvalerate-d5, a deuterium-labeled variant of Fenvalerate, is a potent inhibitor of protein phosphatase 2B (calcineurin) with an IC50 of 2-4 nM . It primarily targets the sodium channels of nerve membranes .

Mode of Action

Fenvalerate-d5, like other synthetic pyrethroids, acts on the membrane of nerve cells. It blocks the closure of the ion gates of the sodium channel during re-polarization . This action disrupts the transmission of nervous impulses, leading to prolonged depolarization and activation, followed by blockage of the nerve action potential .

Biochemical Pathways

It’s known that fenvalerate-d5 affects the permeability of sodium channels in nerve membranes, which can disrupt various downstream neurological processes .

Pharmacokinetics

Fenvalerate, the parent compound of Fenvalerate-d5, is poorly absorbed through the skin when administered topically . It has a half-life of 2.47-2.87 days under open field conditions and 3.84-4.58 days under protected conditions

Result of Action

The primary result of Fenvalerate-d5’s action is the disruption of nervous impulses due to its effect on sodium channels in nerve membranes . This leads to its insecticidal and acaricidal effects .

Action Environment

The action of Fenvalerate-d5 can be influenced by environmental factors. For instance, Fenvalerate, the parent compound, is known to be quite resistant to UV light, which allows for a residual effect between 5 and 10 days for most applications . With long-term use, fenvalerate has resulted in widespread presence as a pollutant in surface streams and soils

Safety and Hazards

Fenvalerate-d5 is classified as Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

Future Directions

Fenvalerate-d5 reference standards are used for unparalleled analytical testing within the food and beverage sector . As an isotope-labeled analog of Fenvalerate, Fenvalerate-d5 could be used in future research and applications involving Fenvalerate, particularly in areas where accurate quantification of Fenvalerate is required .

properties

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJDWWKZLNGGM-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C(C3=CC=C(C=C3)Cl)C(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747787
Record name Cyano{3-[(~2~H_5_)phenyloxy]phenyl}methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246815-00-8
Record name Cyano{3-[(~2~H_5_)phenyloxy]phenyl}methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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